

# Technical Support Center: Cellulose Acetate Phthalate (CAP) Film Coating

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## Compound of Interest

Compound Name: Cellulose acetate phthalate

Cat. No.: B8822715

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the enteric coating process with **cellulose acetate phthalate** (CAP).

## Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cracking in **cellulose acetate phthalate** films?

A1: Film cracking in CAP coatings primarily occurs when the internal stress within the film exceeds its tensile strength. This can be caused by a variety of formulation and processing factors, including suboptimal plasticizer levels, excessive drying temperatures, and high internal stresses generated during film formation.[1]

Q2: How does the choice of plasticizer affect CAP film properties?

A2: Plasticizers are crucial for imparting flexibility to CAP films. The type and concentration of the plasticizer directly impact the film's mechanical properties. For instance, increasing the plasticizer concentration generally increases the film's elongation (flexibility) but decreases its tensile strength and elastic modulus.[2][3] Commonly used plasticizers for CAP include triethyl citrate (TEC), diethyl phthalate (DEP), and triacetin.[4][5] TEC is known to produce softer films compared to DEP and triacetin.[6]

Q3: What is the role of solvents in CAP film coating?

A3: The solvent system used to dissolve CAP and other formulation components plays a critical role in film formation. The solvent's volatility affects the drying rate and, consequently, the film's morphology and integrity. A solvent that evaporates too quickly can lead to a porous and stressed film, increasing the risk of cracking.[7][8] The choice of solvent can also influence drug recrystallization within the film, which can impact the film's mechanical properties and dissolution profile.[9]

Q4: How do temperature and humidity influence the coating process?

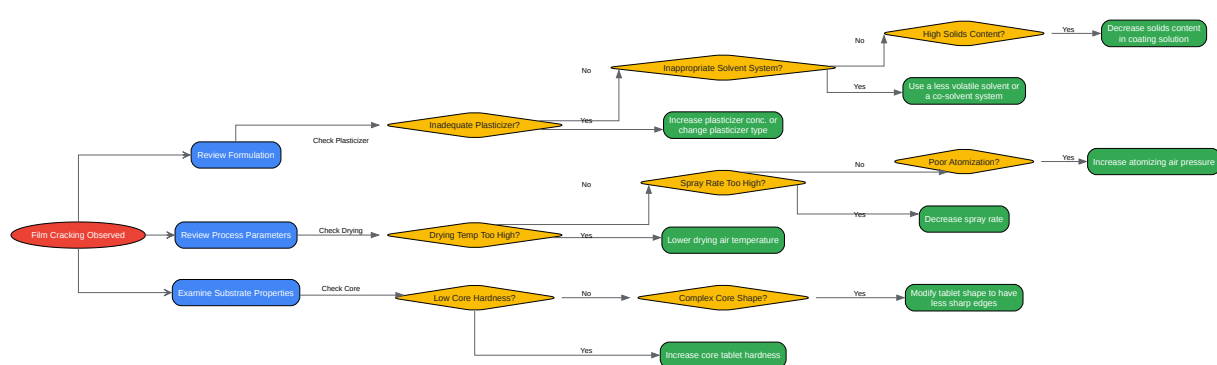
A4: Temperature and humidity are critical process parameters that affect solvent evaporation and film coalescence. High temperatures can accelerate drying, which may not allow sufficient time for the polymer chains to form a continuous, stress-free film, leading to cracking.[7][10] Conversely, high humidity can slow down the evaporation of aqueous-based coating solutions, potentially leading to a sticky and uneven film surface.[9][11] Curing conditions, such as applying heat and humidity post-coating, can improve film coalescence and mechanical strength.[6][10]

## Troubleshooting Guide: CAP Film Cracking

This guide provides a systematic approach to diagnosing and resolving film cracking issues.

### **Problem: The CAP film on my tablets/pellets is cracking.**

Below is a troubleshooting workflow to identify and address the potential causes of film cracking.



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Caption: Troubleshooting workflow for diagnosing and resolving CAP film cracking.

## Quantitative Data Summary

The following tables summarize key quantitative data related to CAP film formulation and processing to help prevent film cracking.

Table 1: Effect of Plasticizer Concentration on Mechanical Properties of CAP Films

Plasticizer	Concentration (% w/w of polymer)	Tensile Strength (MPa)	Elongation at Break (%)
Triethyl Citrate (TEC)	15	15.2	12.5
25	10.8	25.3	
Diethyl Phthalate (DEP)	15	18.5	8.2
25	13.1	18.9	
Triacetin	15	20.1	6.5
25	14.7	15.4	

Note: These are representative values and can vary based on the specific grade of CAP, film preparation method, and testing conditions.

Table 2: Recommended Process Parameters for Fluid Bed Coating with Aqueous CAP Dispersions

Parameter	Recommended Range
Inlet Air Temperature	40 - 60 °C
Product Temperature	30 - 40 °C <a href="#">[12]</a>
Atomizing Air Pressure	1.5 - 2.5 bar
Spray Rate	10 - 30 g/min/kg of tablets
Relative Humidity	40 - 60%

## Experimental Protocols

### Protocol 1: Tensile Strength Testing of CAP Films (based on ASTM D882)

Objective: To determine the tensile strength and elongation at break of prepared CAP films.

**Equipment:**

- Universal Testing Machine (UTM) with a suitable load cell
- Film grips
- Micrometer for thickness measurement
- Specimen cutter

**Procedure:**

- Sample Preparation:
  - Cast CAP films of uniform thickness (typically 0.1-0.2 mm) on a level, non-stick surface and allow to dry completely under controlled temperature and humidity.
  - Cut rectangular test specimens from the dried film. Per ASTM D882, the specimen width should be between 5 mm and 25.4 mm, and the length should be at least 50 mm.[\[4\]](#) A common dimension is 25 mm wide and 150 mm long.[\[2\]](#)
  - Measure the thickness of each specimen at several points along the gauge length and calculate the average.
- Test Conditions:
  - Condition the specimens at a standard laboratory temperature of  $23 \pm 2$  °C and  $50 \pm 5$  % relative humidity for at least 24 hours before testing.[\[13\]](#)
- Testing:
  - Set the initial grip separation on the UTM (e.g., 100 mm).[\[4\]](#)
  - Securely mount the specimen in the grips, ensuring it is properly aligned and not slipping.
  - Set the crosshead speed (rate of grip separation). A typical rate for thin plastic films is 50 mm/min.[\[2\]](#)

- Start the test and record the force and elongation until the specimen breaks.
- Data Analysis:
  - Tensile Strength (MPa): Calculate by dividing the maximum load (in Newtons) by the original cross-sectional area (in mm<sup>2</sup>) of the specimen.
  - Elongation at Break (%): Calculate as ((Final gauge length - Initial gauge length) / Initial gauge length) \* 100.

## Protocol 2: Glass Transition Temperature (T<sub>g</sub>) Measurement of CAP Films by DSC

Objective: To determine the glass transition temperature (T<sub>g</sub>) of CAP films, which is indicative of the film's flexibility and the plasticizer's efficiency.

Equipment:

- Differential Scanning Calorimeter (DSC)
- Hermetic aluminum pans and lids
- Sample press

Procedure:

- Sample Preparation:
  - Accurately weigh 5-10 mg of the CAP film into an aluminum DSC pan.
  - Seal the pan hermetically.
- DSC Measurement:
  - Place the sealed sample pan and an empty reference pan in the DSC cell.
  - The following is a typical temperature program:
    1. Equilibrate at a temperature well below the expected T<sub>g</sub> (e.g., -20 °C).

2. Ramp the temperature up at a constant heating rate (e.g., 10 °C/min) to a temperature well above the expected Tg (e.g., 180 °C).<sup>[1]</sup>
  - Perform the measurement under a continuous purge of inert gas, such as nitrogen (e.g., 50 mL/min).<sup>[1]</sup>
- Data Analysis:
  - The Tg is observed as a step-like change in the heat flow curve.
  - Determine the Tg as the midpoint of the transition, which is the temperature at which half of the change in heat capacity has occurred.<sup>[14]</sup> This is a common method for reporting Tg.<sup>[15]</sup>

## Signaling Pathways and Logical Relationships

The diagram below illustrates the logical relationships between key formulation and process variables and their impact on the final film properties, ultimately influencing the occurrence of film cracking.



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Caption: Relationship between formulation/process variables and film cracking.



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